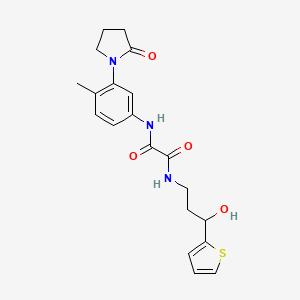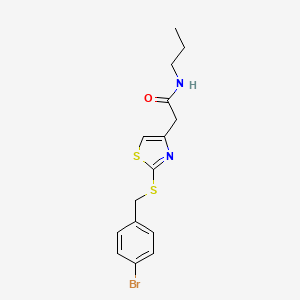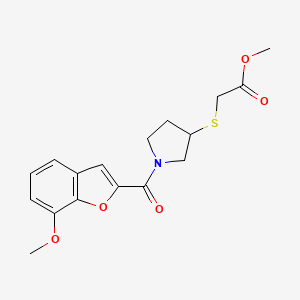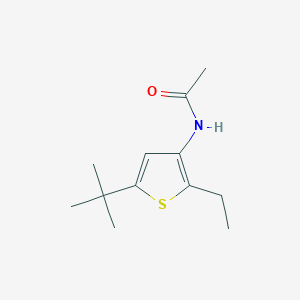![molecular formula C21H26N6O4 B2460386 8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923251-62-1](/img/structure/B2460386.png)
8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant and are found in many biological substances such as DNA, RNA, and ATP . The compound also contains a dimethoxyphenyl group, which is a phenyl ring with two methoxy (OCH3) groups attached. This group is often found in various pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazopurine ring system is a bicyclic structure, and the presence of the dimethoxyphenyl group would add further complexity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The imidazopurine ring might be susceptible to reactions such as alkylation, while the dimethoxyphenyl group could undergo reactions such as demethylation .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
Derivatives of this compound have been synthesized and evaluated for their potential as ligands for the 5-HT(1A) receptor, indicating their relevance in studies exploring anxiolytic and antidepressant activities. For example, certain derivatives have shown to behave like antidepressants in animal models, comparable to the effects of Imipramine, suggesting their value in developing new therapeutic agents for mood disorders (Zagórska et al., 2009).
Antiviral Activity
Research into imidazo and purine analogues has also revealed compounds with moderate activity against viruses such as the rhinovirus at non-toxic dosage levels. This suggests the potential of these derivatives in creating new antiviral agents, highlighting the broad applicability of this chemical structure in therapeutic development (Kim et al., 1978).
Propiedades
IUPAC Name |
6-[3-(2,4-dimethoxyanilino)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O4/c1-13-12-27-17-18(24(2)21(29)25(3)19(17)28)23-20(27)26(13)10-6-9-22-15-8-7-14(30-4)11-16(15)31-5/h7-8,11-12,22H,6,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUNHESMQXFXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCNC4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2-methyl-1H-imidazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2460303.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2460304.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2460306.png)
![3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2460308.png)

![1,3-Thiazol-4-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2460314.png)
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2460316.png)


![5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2460323.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2460325.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2460326.png)
